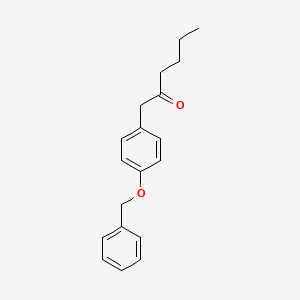

1-(4-Benzyloxy-phenyl)-hexan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22O2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-(4-phenylmethoxyphenyl)hexan-2-one |

InChI |

InChI=1S/C19H22O2/c1-2-3-9-18(20)14-16-10-12-19(13-11-16)21-15-17-7-5-4-6-8-17/h4-8,10-13H,2-3,9,14-15H2,1H3 |

InChI Key |

RQCDAZLBIFAICE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Oxidative Transformations

The ketone functionality and the adjacent methylene (B1212753) and methyl groups of 1-(4-(benzyloxy)phenyl)hexan-2-one are susceptible to various oxidative transformations, leading to the formation of carboxylic acid derivatives or other ketone species.

Conversion to Carboxylic Acid Derivatives

A key oxidative transformation of 1-(4-(benzyloxy)phenyl)hexan-2-one involves its conversion to carboxylic acid derivatives. This can be achieved through reactions that specifically target the methyl ketone moiety.

One of the most well-established methods for converting methyl ketones to carboxylic acids is the haloform reaction . wikipedia.orgnih.gov This reaction involves treating the ketone with a halogen (such as bromine or iodine) in the presence of a strong base. youtube.comyoutube.com The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, leading to the cleavage of the carbon-carbon bond and the formation of a carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). Subsequent acidification yields the corresponding carboxylic acid, in this case, 4-(benzyloxy)phenylacetic acid. youtube.com The iodoform (B1672029) test, a qualitative application of this reaction using iodine, produces a characteristic yellow precipitate of iodoform, indicating the presence of a methyl ketone. youtube.com

Another significant oxidative transformation is the Baeyer-Villiger oxidation , which converts ketones to esters. wikipedia.orgnumberanalytics.comnih.gov This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The mechanism involves the migration of one of the alkyl groups from the ketone to an oxygen atom of the peroxyacid. wikipedia.orglibretexts.org The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For 1-(4-(benzyloxy)phenyl)hexan-2-one, the migration of the 4-(benzyloxy)phenylmethyl group is generally favored over the butyl group, leading to the formation of 4-(benzyloxy)phenylmethyl acetate (B1210297). organic-chemistry.org

| Transformation | Reagents | Product |

| Haloform Reaction | Br₂, NaOH, then H₃O⁺ | 4-(Benzyloxy)phenylacetic acid |

| Baeyer-Villiger Oxidation | m-CPBA | 4-(Benzyloxy)phenylmethyl acetate |

Formation of Other Ketone Species

Oxidation of 1-(4-(benzyloxy)phenyl)hexan-2-one can also lead to the formation of other ketone species, such as α-dicarbonyl compounds or α,β-unsaturated ketones.

The oxidation of the α-methylene group (the carbon adjacent to the carbonyl group within the hexanoyl chain) can be achieved using selenium dioxide (SeO₂) . chemicalbook.comwikipedia.org This reaction, known as the Riley oxidation, introduces an additional carbonyl group, resulting in the formation of 1-(4-(benzyloxy)phenyl)hexane-2,3-dione. nih.govresearchgate.net

Furthermore, dehydrogenation of the ketone can introduce a double bond, leading to the formation of an α,β-unsaturated ketone, also known as an enone. This transformation can be accomplished using various methods, including palladium-catalyzed aerobic dehydrogenation. nih.govresearchgate.netnih.govorganic-chemistry.org This process involves the formation of a palladium enolate followed by β-hydride elimination to yield 1-(4-(benzyloxy)phenyl)hex-3-en-2-one.

| Transformation | Reagent | Product |

| α-Diketone Formation | Selenium Dioxide (SeO₂) | 1-(4-(Benzyloxy)phenyl)hexane-2,3-dione |

| Dehydrogenation | Pd(OAc)₂, O₂ | 1-(4-(Benzyloxy)phenyl)hex-3-en-2-one |

Reductive Conversions

The carbonyl group of 1-(4-(benzyloxy)phenyl)hexan-2-one is readily reduced to either an alcohol or a methylene group, providing pathways to alcohol and alkane analogues.

Generation of Alcohol Derivatives

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, selectively reducing ketones and aldehydes. masterorganicchemistry.comrsc.orgnih.gov The reaction of 1-(4-(benzyloxy)phenyl)hexan-2-one with NaBH₄ in a protic solvent such as methanol (B129727) or ethanol (B145695) yields 1-(4-(benzyloxy)phenyl)hexan-2-ol. orgsyn.org This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

| Transformation | Reagent | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 1-(4-(Benzyloxy)phenyl)hexan-2-ol |

Production of Alkane Analogues

Complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved through several methods, most notably the Clemmensen and Wolff-Kishner reductions.

The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. libretexts.orgwikipedia.orgyoutube.com These strongly acidic conditions are effective for reducing aryl ketones. uwindsor.camdma.ch However, the acidic nature of this reaction may pose a challenge due to the potential for cleavage of the benzyl (B1604629) ether protecting group.

An alternative under basic conditions is the Wolff-Kishner reduction . wikipedia.orgbyjus.comlibretexts.org This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. mdma.chmasterorganicchemistry.com The benzyloxy group is generally stable under these basic conditions, making the Wolff-Kishner reduction a more suitable choice for this particular substrate to yield 1-(4-(benzyloxy)phenyl)hexane.

| Transformation | Reagents | Product |

| Clemmensen Reduction | Zn(Hg), HCl | 1-(4-(Benzyloxy)phenyl)hexane |

| Wolff-Kishner Reduction | N₂H₄, KOH, ethylene glycol | 1-(4-(Benzyloxy)phenyl)hexane |

Nucleophilic Substitution Reactions at the Alpha-Carbon

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) in 1-(4-(benzyloxy)phenyl)hexan-2-one are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in substitution reactions, allowing for the introduction of various functional groups at the α-position.

The formation of the enolate is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. libretexts.orgyoutube.comyoutube.com The resulting enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction. libretexts.orglumenlearning.com For example, treatment of 1-(4-(benzyloxy)phenyl)hexan-2-one with LDA followed by the addition of methyl iodide would result in the formation of 3-methyl-1-(4-(benzyloxy)phenyl)hexan-2-one. The regioselectivity of enolate formation (at the methyl or methylene position) can often be controlled by the choice of base, solvent, and temperature.

| Transformation | Reagents | Product Example (with Methyl Iodide) |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | 3-Methyl-1-(4-(benzyloxy)phenyl)hexan-2-one |

Incorporation of Heteroatom-Containing Functionalities

The ketone functional group in 1-(4-benzyloxy-phenyl)-hexan-2-one is a primary site for the introduction of heteroatoms. One common transformation is the conversion of the carbonyl group into a nitrogen-containing functionality, such as an oxime. This can be achieved by reacting the ketone with hydroxylamine. The resulting oxime can then participate in further reactions, such as the Beckmann rearrangement or serve as a precursor for the synthesis of nitrogen-containing heterocycles. For instance, an oxime with a strongly electron-withdrawing group can react intramolecularly with a diene to form a pyridine (B92270) compound, a reaction catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base like triethylamine. wikipedia.org

Another approach to incorporate nitrogen is through the formation of enamines. libretexts.org Aldehydes and ketones react with secondary amines to reversibly form enamines, which act as nucleophiles similar to enolates. libretexts.org This process involves the formation of the enamine, reaction with an electrophile to form an iminium salt, and subsequent hydrolysis to regenerate the ketone. libretexts.org Enamines offer advantages over enolates as they are neutral, easier to prepare, and can prevent overreaction issues. libretexts.org They can undergo SN2 reactions with alkyl halides or react with acid halides to form β-dicarbonyls. libretexts.org

Furthermore, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to introduce multiple nitrogen atoms and create highly conjugated systems, which are useful for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Carbon-Carbon Bond Forming Reactions

The aromatic ring of this compound, particularly if functionalized with a halide, is amenable to various palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For a derivative of this compound, where the phenyl ring is substituted with a halide (e.g., bromide or iodide), it can be coupled with various aryl or vinyl boronic acids to form biaryl or aryl-vinyl structures. libretexts.org The reaction is known for its high functional group tolerance and the use of non-toxic and easily separable boron by-products. libretexts.orgnih.gov Palladium catalysts, often with phosphine (B1218219) ligands, are commonly used, though nickel catalysts have also been developed for less reactive halides. libretexts.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. researchgate.netnih.govchinesechemsoc.orgnih.gov An aryl halide derivative of this compound can react with an organozinc compound, offering a powerful method for C(sp³)–C(sp²) bond formation. nih.gov This reaction has been successfully applied to the synthesis of complex molecules and intermediates for bioactive compounds. researchgate.net

Sonogashira Coupling: This method facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org An aryl halide derivative of this compound can be coupled with various terminal alkynes to introduce an alkynyl moiety. thieme-connect.de This reaction is pivotal for creating conjugated enynes and arylalkynes. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have made the reaction more versatile. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org An aryl halide derivative of this compound can undergo a Heck reaction with an alkene to form a new C-C bond, substituting a vinylic hydrogen on the alkene. acs.org This reaction was one of the first examples of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Pd catalyst, Base | Biaryl, Styrene |

| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide | Pd or Ni catalyst | Diaryl, Aryl-Alkyl |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne, Enyne |

| Heck | Alkene | Aryl/Vinyl Halide or Triflate | Pd catalyst, Base | Substituted Alkene |

The ketone moiety of this compound can participate in various condensation reactions to extend the conjugated system.

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can undergo self-condensation or a crossed aldol condensation with another carbonyl compound. libretexts.org This reaction initially forms a β-hydroxy ketone (an aldol addition product), which can then dehydrate upon heating to yield an α,β-unsaturated ketone. libretexts.org The formation of the conjugated system is a thermodynamic driving force for the condensation. chemistry.coach A specific type of crossed aldol condensation, the Claisen-Schmidt reaction, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. libretexts.org

Claisen Condensation: While the Claisen condensation typically involves the reaction between two esters to form a β-keto ester, a mixed Claisen-type condensation can occur between a ketone and an ester. masterorganicchemistry.comyoutube.com In this case, the enolate of the ketone would act as the nucleophile, attacking the carbonyl of the ester. youtube.com

Functional Group Interconversions on the Benzyloxy Phenyl Moiety

The benzyloxy phenyl group offers opportunities for further synthetic modifications.

The benzyl ether group is a common protecting group for phenols and can be selectively cleaved under various conditions. A standard method is palladium-catalyzed hydrogenation, which yields the corresponding phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org For substrates containing other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.org

Alternative methods for debenzylation include the use of strong acids, although this is limited to acid-insensitive substrates. organic-chemistry.org Oxidative cleavage is another option. For instance, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation can effectively remove the benzyl group. organic-chemistry.org A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) allows for chemoselective debenzylation of aryl benzyl ethers at low temperatures in the presence of other functional groups. organic-chemistry.org

Once the benzyl ether is cleaved to reveal the phenolic hydroxyl group, this functionality can be further derivatized.

Cyclization and Heterocycle Formation

The molecular architecture of this compound, featuring a reactive ketone carbonyl group and an α-methylene group, alongside an aromatic ring, provides a versatile scaffold for the construction of various heterocyclic systems. While specific studies on the cyclization of this exact compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor in several well-established heterocycle syntheses. The following sections explore plausible transformation pathways based on analogous reactions with similar ketones.

One of the most prominent potential cyclization pathways for this compound is the Fischer indole (B1671886) synthesis . wikipedia.orgtestbook.com This reaction produces an indole, a privileged heterocyclic motif in medicinal chemistry, from the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com In this hypothetical scenario, this compound would react with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization, involving a conicet.gov.arconicet.gov.ar-sigmatropic rearrangement, would lead to the formation of a 2,3-disubstituted indole. byjus.com The expected product would feature the butyl group at the 2-position and the 4-benzyloxybenzyl group at the 3-position of the indole ring. The reaction can be catalyzed by various Brønsted or Lewis acids, such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid. wikipedia.orgtestbook.com

Another potential route for heterocycle formation is the Paal-Knorr synthesis , which is a fundamental method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it could be a precursor to one. For instance, α-functionalization of the ketone could introduce a second carbonyl group at the appropriate position. Alternatively, a related 1,4-diketone could be synthesized and then subjected to Paal-Knorr conditions. Reaction with a primary amine or ammonia (B1221849) would yield a substituted pyrrole, while treatment with a dehydrating agent like phosphorus pentasulfide would produce a thiophene. wikipedia.org An acid catalyst is typically required for furan (B31954) synthesis from a 1,4-diketone. organic-chemistry.org

The Hantzsch pyridine synthesis offers a pathway to dihydropyridines and pyridines. wikipedia.orgchemtube3d.com This multi-component reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org While the classical Hantzsch synthesis does not directly utilize a simple ketone like this compound, modifications of this reaction or related pyridine syntheses could potentially accommodate such substrates, for example, by first converting the ketone into a more reactive intermediate. The resulting dihydropyridine (B1217469) can be subsequently oxidized to the corresponding pyridine. wikipedia.org

Furthermore, the Gewald aminothiophene synthesis presents a viable route to highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org For this compound, this would involve a Knoevenagel condensation with an α-cyanoester, followed by the addition of sulfur and subsequent cyclization to yield a polysubstituted 2-aminothiophene. wikipedia.org This method is known for its operational simplicity and the mild reaction conditions often employed. umich.edu

Finally, intramolecular cyclization reactions involving the ketone and the benzyloxy-phenyl moiety are conceivable. For instance, an intramolecular α-arylation of the ketone enolate could lead to the formation of benzo-fused heterocyclic systems. conicet.gov.aracs.org This type of reaction is often achieved through photostimulated SRN1 reactions or transition-metal-catalyzed processes. conicet.gov.aracs.org Depending on the specific reaction conditions and any modifications to the starting material, this could provide access to various oxygen- or nitrogen-containing fused ring systems.

The following table summarizes the potential cyclization reactions and the expected heterocyclic products from this compound based on established synthetic methodologies.

| Reaction Name | Potential Reactants with this compound | Typical Conditions | Expected Heterocyclic Product Core |

| Fischer Indole Synthesis | Phenylhydrazine | Acid catalyst (e.g., PPA, ZnCl₂) | Indole |

| Paal-Knorr Synthesis | (Requires conversion to a 1,4-dicarbonyl) Primary amine or Ammonia | Weakly acidic or neutral | Pyrrole |

| Paal-Knorr Synthesis | (Requires conversion to a 1,4-dicarbonyl) Phosphorus pentasulfide | Heat | Thiophene |

| Hantzsch Pyridine Synthesis | (As a component in a multi-component reaction, potentially after modification) Aldehyde, β-ketoester, Ammonia | Heat | Dihydropyridine/Pyridine |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Elemental Sulfur, Base | Base (e.g., morpholine) | 2-Aminothiophene |

| Intramolecular α-Arylation | (As a precursor to a molecule with a tethered leaving group on the aryl ring) | Photostimulation or Transition-metal catalyst | Benzo-fused heterocycle |

Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule through the analysis of their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within 1-(4-Benzyloxy-phenyl)-hexan-2-one. The primary absorption bands are anticipated based on the vibrational modes of the ketone, aromatic rings, ether linkage, and alkyl chain.

The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone group. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹. rsc.orgchemicalbook.com The presence of an adjacent aromatic ring can influence this frequency. rsc.org Additional characteristic absorptions include those from C-H stretching in the alkyl and aromatic portions of the molecule, C=C stretching of the aromatic rings, and the C-O stretching of the ether linkage.

Expected FT-IR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3060-3030 | C-H Stretch | Aromatic (C₆H₅ and C₆H₄) | Medium-Weak |

| ~2955-2850 | C-H Stretch | Aliphatic (Hexan-2-one chain) | Strong |

| ~1715 | C=O Stretch | Ketone | Strong |

| ~1600, ~1500 | C=C Stretch | Aromatic Rings | Medium-Variable |

| ~1245 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| ~1175 | C-O-C Stretch | Benzyl (B1604629) Ether | Medium |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether | Medium |

This table presents expected values based on known spectroscopic data for similar functional groups and compounds.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. uq.edu.au It is particularly sensitive to non-polar bonds and symmetric vibrations. In this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The symmetric breathing mode of the benzene (B151609) rings, often weak in the IR spectrum, should be prominent in the Raman spectrum. orgsyn.org The C-H stretching vibrations and the skeletal vibrations of the alkyl chain will also be observable. The carbonyl stretch, while IR active, will also have a corresponding Raman signal. uq.edu.au

Expected Key Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibration Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2930 | Aliphatic CH₂ Asymmetric Stretch |

| ~2870 | Aliphatic CH₃ Symmetric Stretch |

| ~1605 | Aromatic Ring C=C Stretch |

| ~1000 | Aromatic Ring Breathing (para-substituted) |

This table presents expected values based on known spectroscopic data for similar functional groups and compounds.

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that enables the analysis of samples in their native state with minimal preparation. researchgate.net For this compound, which is likely to be a solid or oil at room temperature, ATR-IR would be a convenient method for obtaining its infrared spectrum. The resulting spectrum would be very similar to a traditional transmission FT-IR spectrum, displaying the characteristic absorption bands for the ketone, ether, and aromatic functional groups. This technique is particularly useful for obtaining high-quality spectra of solid powders or liquid films. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of individual protons and carbon atoms.

The ¹H-NMR spectrum of this compound will provide a map of all the unique proton environments in the molecule. The integration of the signals will correspond to the number of protons in each environment, and the splitting patterns (multiplicity) will reveal the number of neighboring protons.

The protons of the benzyl group's CH₂ will appear as a singlet, typically in the range of 5.0-5.2 ppm. The protons on the phenyl ring of the benzyl group will likely appear as a multiplet around 7.2-7.5 ppm. The para-substituted aromatic ring attached to the hexanone moiety will show two distinct doublets, characteristic of an AA'BB' system. The protons on the methylene (B1212753) group alpha to the carbonyl (C1) will be deshielded and appear as a singlet around 3.6 ppm. The protons on the other side of the carbonyl (C3) will appear as a triplet, and the subsequent methylene groups of the hexyl chain will show multiplets, with the terminal methyl group appearing as a triplet at the most upfield position.

Predicted ¹H-NMR Chemical Shifts for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.40-7.25 | m | 5H | C₆H ₅-CH₂- |

| ~7.10 | d | 2H | Aromatic H (ortho to -CH₂CO) |

| ~6.90 | d | 2H | Aromatic H (ortho to -O-CH₂) |

| ~5.05 | s | 2H | -O-CH ₂-Ph |

| ~3.60 | s | 2H | -CH ₂-CO- |

| ~2.40 | t | 2H | -CO-CH ₂-CH₂- |

| ~1.55 | m | 2H | -CH₂-CH ₂-CH₂- |

| ~1.30 | m | 2H | -CH₂-CH ₂-CH₃ |

| ~0.90 | t | 3H | -CH ₃ |

This table presents predicted values based on established chemical shift ranges for similar structural motifs. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

The ¹³C-NMR spectrum will show a signal for each unique carbon atom in this compound. The chemical shift of each signal provides information about the carbon's electronic environment. The carbonyl carbon is the most deshielded and will appear significantly downfield, typically above 200 ppm for a ketone. thermofisher.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including the carbonyl carbon) will not appear in a DEPT spectrum. This information is invaluable for assigning the signals of the hexanone chain and the benzylic CH₂ group.

Predicted ¹³C-NMR and DEPT-135 Data for this compound:

| Chemical Shift (δ, ppm) | DEPT-135 | Carbon Assignment |

| ~208 | No Signal | C=O (C2) |

| ~158 | No Signal | Aromatic C (para to -CH₂CO, attached to O) |

| ~137 | No Signal | Aromatic C (ipso, C₆H₅-CH₂) |

| ~130 | Positive | Aromatic CH (ortho to -CH₂CO) |

| ~128.5 | Positive | Aromatic CH (meta, C₆H₅-CH₂) |

| ~128 | Positive | Aromatic CH (para, C₆H₅-CH₂) |

| ~127.5 | Positive | Aromatic CH (ortho, C₆H₅-CH₂) |

| ~127 | No Signal | Aromatic C (ipso, attached to -CH₂CO) |

| ~115 | Positive | Aromatic CH (ortho to -O-CH₂) |

| ~70 | Negative | -O-C H₂-Ph |

| ~49 | Negative | C H₂-CO (C1) |

| ~43 | Negative | -CO-C H₂- (C3) |

| ~31 | Negative | -CH₂-C H₂-CH₂- (C4) |

| ~22 | Negative | -CH₂-C H₂-CH₃ (C5) |

| ~14 | Positive | -C H₃ (C6) |

This table presents predicted values based on established chemical shift ranges and DEPT spectral behavior for similar structural motifs.

An In-Depth Analysis of this compound Through Advanced Spectroscopic Techniques

The structural elucidation and characterization of organic compounds are foundational to progress in chemical sciences. The compound this compound, a ketone featuring both a benzyloxy substituent and a hexanone chain, presents a unique molecular architecture. Understanding its properties requires a suite of advanced analytical techniques. This article provides a focused examination of the spectroscopic and analytical methods used to characterize this compound and its derivatives, detailing the principles and expected findings from each technique.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

The precise arrangement of atoms in the crystalline state of this compound can be determined using single-crystal X-ray diffraction. nih.govmdpi.com This powerful technique provides definitive proof of the compound's molecular structure, including bond lengths, bond angles, and torsion angles. For a compound of this nature, crystals suitable for X-ray analysis would typically be grown by slow evaporation of a solvent. nih.gov

While a specific crystal structure for this compound is not publicly available, a hypothetical dataset based on common observations for similar aromatic ketones is presented below. It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c, which is a centrosymmetric monoclinic space group frequently observed for organic compounds.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₉H₂₂O₂ |

| Formula weight | 282.37 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1548 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.21 g/cm³ |

The phenyl rings in the benzyloxy and the main phenyl group are expected to be largely planar. The hexan-2-one chain would likely adopt a conformation that minimizes steric hindrance. The torsion angle of the C-O-C-C linkage in the benzyloxy group is often found in an anti-conformation in similar structures. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the close contacts between neighboring molecules, providing insights into the forces that stabilize the crystal structure.

For this compound, the Hirshfeld surface analysis would be expected to reveal several key intermolecular interactions. The dominant interactions would likely be H···H contacts due to the abundance of hydrogen atoms in the molecule. C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring, are also expected to be significant contributors to the crystal packing. The presence of the ketone and ether oxygen atoms would lead to O···H interactions, which are a form of weak hydrogen bonding.

Interactive Data Table: Hypothetical Hirshfeld Surface Analysis Data for this compound

| Interaction Type | Contribution (%) |

| H···H | 55 |

| C···H/H···C | 25 |

| O···H/H···O | 18 |

| Other | 2 |

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis would graphically represent these interactions, with distinct spikes and patterns corresponding to specific contact types. nih.govnih.gov

Elemental Composition Analysis (CHNS)

Elemental analysis provides the percentage composition of elements within a pure sample, which serves as a fundamental confirmation of the compound's chemical formula. For this compound (C₁₉H₂₂O₂), the analysis would focus on carbon and hydrogen content. Nitrogen and sulfur are not present in the molecular structure and would be expected to be absent in the analysis of a pure sample.

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical (%) |

| Carbon | 80.81 |

| Hydrogen | 7.85 |

| Oxygen | 11.33 |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures. rsc.org

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For a compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) would serve as the mobile phase. rsc.orgumich.edu The spot corresponding to the compound can be visualized under UV light due to the presence of the aromatic rings.

A typical Rf (retention factor) value would be expected in the range of 0.3-0.5 in a 4:1 hexane/ethyl acetate solvent system, indicating moderate polarity.

Column Chromatography for Purification

For the purification of larger quantities of this compound, column chromatography is the standard method. rsc.orgumich.edu Silica gel is typically used as the stationary phase, and a solvent system similar to that used for TLC, such as a gradient of ethyl acetate in hexane, would be employed to elute the compound from the column. umich.educore.ac.uk The fractions are collected and analyzed by TLC to identify those containing the pure product.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of molecules. For 1-(4-Benzyloxy-phenyl)-hexan-2-one, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which is crucial for understanding its stability and reactivity. The optimized geometry reveals the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger energy gap suggests higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO gap provides insights into its potential for charge transfer within the molecule.

Furthermore, DFT is utilized to calculate the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. The vibrational analysis helps in the assignment of characteristic functional group frequencies, such as the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the ether linkage in the benzyloxy group.

| Parameter | Calculated Value |

| Method | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 2.85 D |

This table presents hypothetical DFT calculation results for this compound, based on typical values for similar organic molecules.

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. This method is an extension of DFT that allows for the study of excited states and the simulation of UV-Vis absorption spectra. The calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). For a molecule with chromophores like the phenyl ring and the carbonyl group, these calculations are essential for understanding its photophysical behavior. The predicted spectrum can guide experimental studies and provide insights into the molecule's potential applications in areas like photochemistry or as a UV-absorber.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 345 | 0.021 | n→π |

| S0 → S2 | 278 | 0.350 | π→π |

| S0 → S3 | 255 | 0.180 | π→π* |

This table shows hypothetical TD-DFT results for this compound, illustrating expected electronic transitions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein.

Molecular docking simulations of this compound with various protein targets can reveal key binding interactions. For instance, docking this compound into the active site of an enzyme can identify hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. The benzyloxy group may engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. The ketone's carbonyl oxygen can act as a hydrogen bond acceptor with donor residues such as serine or threonine. The hexyl chain can form hydrophobic interactions with nonpolar residues. Visualizing these interactions provides a rational basis for the molecule's potential biological activity. nih.gov

Beyond identifying binding modes, molecular docking programs can estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher binding affinity. These predictions are valuable for ranking potential drug candidates. The docking process also explores the conformational flexibility of the ligand, identifying the most favorable conformation for binding. For this compound, this would involve rotations around the single bonds in the hexyl chain and the benzyloxy group to find the optimal fit within the protein's active site.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR385, ARG120, SER530 |

| Monoamine Oxidase B (MAO-B) | -7.9 | TYR435, ILE199, CYS172 |

| Cytochrome P450 3A4 | -9.1 | ARG105, PHE215, SER119 |

This table provides hypothetical molecular docking results for this compound with selected protein targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating a variety of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) parameters. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. The contour maps generated from such studies can indicate regions where steric bulk or specific electronic features are favorable or unfavorable for activity. arabjchem.org

Similarly, QSPR models can be developed to predict physicochemical properties like solubility, boiling point, or chromatographic retention times. These models are valuable in chemical engineering and environmental science for predicting the behavior of chemicals. For this compound and its derivatives, a QSPR model could be instrumental in predicting their environmental fate or optimizing their formulation for specific applications.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental to understanding the behavior of a compound and are extensively used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of molecular descriptors have been calculated using computational software. These descriptors provide insights into the molecule's size, lipophilicity, polarity, and flexibility.

Key molecular descriptors for this compound are presented in the table below.

| Descriptor | Value | Description |

| Molecular Formula | C19H22O2 | The elemental composition of the molecule. |

| Molecular Weight | 282.38 g/mol | The mass of one mole of the compound. |

| logP (octanol/water) | 4.52 | A measure of the compound's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | The sum of surfaces of polar atoms in a molecule. |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 7 | The number of bonds that allow free rotation. |

These descriptors suggest that this compound is a moderately lipophilic molecule with a limited polar surface area and no hydrogen bond donating capability, which has implications for its absorption and distribution characteristics.

Correlation with In Vitro Biological Endpoints (General Principles)

The molecular descriptors derived in the previous section serve as the foundation for predicting the biological activity of a compound. The general principle involves establishing a mathematical relationship, or a QSAR model, between the structural or physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activity.

For instance, the lipophilicity, quantified by logP, is often correlated with a compound's ability to cross cell membranes. A high logP value, as predicted for this compound, might suggest good membrane permeability, but also potential for non-specific binding and lower aqueous solubility. Similarly, the TPSA is a good predictor of oral bioavailability; a lower TPSA is generally associated with better absorption.

While no specific in vitro data for this compound is publicly available, the general principles of QSAR suggest that its descriptor profile can be used to estimate its potential for various biological endpoints, such as enzyme inhibition or receptor binding, by comparing it to models built from compounds with known activities.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed information about conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological receptor.

A hypothetical MD simulation of this compound in an aqueous environment would reveal the flexibility of its hexan-2-one side chain and the benzyloxy group. The stability of the compound's conformation can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions from an initial structure over the course of the simulation. A stable conformation would be indicated by a plateauing of the RMSD value.

Hypothetical RMSD of this compound during a 100 ns MD Simulation

| Simulation Time (ns) | RMSD (Å) |

| 0 | 0.0 |

| 20 | 1.8 |

| 40 | 2.5 |

| 60 | 2.6 |

| 80 | 2.5 |

| 100 | 2.6 |

The results would likely show an initial increase in RMSD as the molecule explores different conformations, followed by stabilization, indicating that it has reached an equilibrium state. This provides insights into the molecule's predominant shapes in a biological context.

In Silico Pharmacokinetic Analysis

In silico tools can predict the pharmacokinetic properties of a molecule, which are crucial for its potential as a drug candidate. This analysis, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), helps in identifying potential liabilities early in the drug discovery process.

The ADME profile of this compound has been predicted using various computational models. The results are summarized in the table below.

| ADME Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may be able to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

These predictions suggest that this compound has favorable absorption and distribution characteristics, but potential for metabolism-based drug-drug interactions should be considered.

Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with those of known drugs. This is often evaluated using rule-based filters such as Lipinski's Rule of Five, which identifies compounds with poor absorption or permeation characteristics.

Drug-Likeness Profile of this compound

| Rule/Filter | Parameter | Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 282.38 | Yes (≤ 500) |

| logP | 4.52 | Yes (≤ 5) | |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) | |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | |

| Ghose's Filter | Molecular Weight | 282.38 | Yes (160-480) |

| logP | 4.52 | Yes (-0.4 to 5.6) | |

| Molar Refractivity | 87.4 | Yes (40-130) | |

| Number of Atoms | 43 | Yes (20-70) | |

| Veber's Rule | TPSA | 26.3 Ų | Yes (≤ 140) |

| Rotatable Bonds | 7 | Yes (≤ 10) | |

| Drug-Likeness Score | - | 0.85 | A positive score indicates good drug-like properties. |

Based on these widely accepted rules, this compound exhibits a strong drug-like profile, suggesting it possesses physicochemical properties favorable for a potential oral drug candidate.

Predictive Analytics in Compound Design (e.g., PASS Prediction)

Predictive analytics, such as the Prediction of Activity Spectra for Substances (PASS) tool, can forecast the likely biological activities of a compound based on its structural formula. PASS analysis provides probabilities for a compound being active (Pa) or inactive (Pi) for a wide range of biological functions.

A hypothetical PASS prediction for this compound might reveal the following potential activities:

| Predicted Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

| Membrane permeability agonist | 0.852 | 0.004 |

| CYP2D6 inhibitor | 0.798 | 0.015 |

| Anticonvulsant | 0.621 | 0.043 |

| Progesterone receptor agonist | 0.554 | 0.098 |

| Antihypertensive | 0.489 | 0.122 |

These predictions, while needing experimental validation, can guide further research by suggesting potential therapeutic areas where this compound could be active. The high probability of membrane permeability agonism aligns with the ADME predictions.

Applications As a Key Precursor and Synthetic Intermediate

Facilitating the Synthesis of Diverse Organic Molecules

The reactivity of 1-(4-Benzyloxy-phenyl)-hexan-2-one makes it an ideal starting material for the synthesis of a variety of organic compounds, particularly heterocyclic ring systems that form the core of many biologically active molecules.

The ketone and its adjacent methylene (B1212753) group in this compound are perfectly poised for cyclization reactions to form a range of five- and six-membered heterocyclic rings.

Pyrazolines: The reaction of α,β-unsaturated ketones with hydrazines is a classical and widely used method for the synthesis of 2-pyrazolines. nih.gov While this compound is a saturated ketone, it can be readily converted to an α,β-unsaturated analogue, for instance, through an aldol (B89426) condensation with an appropriate aldehyde. ncert.nic.in This intermediate can then undergo cyclocondensation with hydrazine (B178648) or its derivatives to yield substituted pyrazolines. The general scheme involves the initial formation of a hydrazone, followed by an intramolecular cyclization. nih.govresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carboxylic acids and their derivatives. nih.govacs.org While not a direct precursor, this compound can be oxidized to the corresponding carboxylic acid, 4-(benzyloxy)phenylacetic acid, which can then be used in oxadiazole synthesis. A common method involves the dehydrative cyclization of N-acylhydrazides, which can be prepared from the carboxylic acid. acs.org

Azetidinones: The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a prominent method for constructing the β-lactam (azetidinone) ring. researchgate.net While this compound itself is not directly used in this reaction, it can be a precursor to the necessary components. For example, the corresponding imine can be formed from an amine and an aldehyde derived from the oxidation of the benzyl (B1604629) alcohol obtained from the reduction of the ketone.

Indoles: The Fischer indole (B1671886) synthesis is a classic method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This compound could potentially be used in variations of indole synthesis that start with α-aryl ketones. byjus.comorganic-chemistry.org For instance, palladium-catalyzed intramolecular α-arylation of ketones is a modern approach to constructing tetracyclic indoles. byjus.comorganic-chemistry.org

Chromenones: Chromenones (or chromones) can be synthesized through various methods, including the reaction of phenolic ketones with a source of two additional carbon atoms. The benzyloxy group in this compound can be deprotected to reveal a phenolic hydroxyl group. The resulting 1-(4-hydroxyphenyl)-hexan-2-one could then undergo reactions such as the Simonis reaction or other cyclization strategies to form the chromenone ring system.

Triazoles: Triazoles can be synthesized from ketones through various routes. One approach involves the reaction of α-azido ketones with alkynes. Alternatively, multicomponent reactions involving a ketone, an amine, and an azide (B81097) source can lead to the formation of triazole rings. The ketone functionality in this compound makes it a suitable substrate for such transformations.

Table 1: Potential Heterocyclic Ring Systems from this compound

| Heterocyclic System | General Synthetic Approach | Key Transformation of Precursor |

|---|---|---|

| Pyrazolines | Cyclocondensation of α,β-unsaturated ketones with hydrazines. nih.gov | Aldol condensation to form α,β-unsaturated ketone. |

| Oxadiazoles | Dehydrative cyclization of N-acylhydrazides. acs.org | Oxidation to the corresponding carboxylic acid. |

| Azetidinones | Staudinger [2+2] cycloaddition of ketenes and imines. researchgate.net | Conversion to aldehyde/imine components. |

| Indoles | Fischer indole synthesis or Pd-catalyzed α-arylation. byjus.comorganic-chemistry.org | Reaction with hydrazines or intramolecular cyclization. |

| Chromenones | Cyclization of phenolic ketones. | Deprotection of the benzyloxy group to a phenol (B47542). |

| Triazoles | Multicomponent reactions involving ketones. | Reaction with amines and azide sources. |

The structural motifs present in this compound are found in various natural products, making it a valuable starting point for the synthesis of their analogues.

Dihydropyranones: Dihydropyranone rings are present in a number of natural products with interesting biological activities. Phosphine-catalyzed [4+2] annulation reactions between β,γ-unsaturated α-keto esters and allenes represent a modern approach to the enantioselective synthesis of 3,4-dihydropyrans. While not a direct application, the ketone functionality of this compound could be elaborated into a suitable β,γ-unsaturated α-keto ester for such a reaction.

Table 2: Potential Natural Product Analogue Synthesis

| Natural Product Analogue | Synthetic Strategy | Role of Precursor |

|---|---|---|

| Dihydropyranones | Phosphine-catalyzed [4+2] annulation. | Elaboration to a β,γ-unsaturated α-keto ester. |

Rational Design and Synthesis of Derivatized Compounds

The this compound scaffold is amenable to systematic modification, allowing for the rational design and synthesis of libraries of derivatized compounds for biological screening.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. By systematically modifying the different parts of the this compound molecule—the benzyloxy group, the phenyl ring, and the hexanone side chain—researchers can probe the structural requirements for a desired biological effect. For instance, analogues with different substituents on the phenyl ring or variations in the length and branching of the alkyl chain can be synthesized and evaluated.

Once a "hit" or lead compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure offers several handles for such optimization. The benzyloxy group can be replaced with other ethers or functional groups to modulate solubility and metabolic stability. The ketone can be reduced to an alcohol or converted to other functional groups to alter binding interactions with a biological target.

Contribution to Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. FBDD involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown or linked together to create more potent leads. The 4-benzyloxyphenyl moiety of this compound can be considered a valuable fragment for screening campaigns, as this motif is present in a number of biologically active molecules. researchgate.net If this fragment shows binding to a target, it can be elaborated by adding the hexanone side chain or other functionalities to increase affinity and potency.

Utility in Industrial Organic Synthesis for Fine Chemicals

The potential utility of this compound as a key precursor lies in the strategic manipulation of its functional groups. The benzyloxy group serves as a protecting group for the phenolic hydroxyl function, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protecting group can be selectively removed at a later stage of a synthetic sequence to yield the free phenol, a common pharmacophore in many biologically active molecules.

The ketone group at the second position of the hexane (B92381) chain is a versatile handle for a variety of chemical transformations. These reactions could include:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and paving the way for the synthesis of specific stereoisomers.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a nitrogen-containing functional group, a common feature in many pharmaceutical compounds.

Grignard and Organolithium Reactions: The addition of organometallic reagents to the ketone would extend the carbon skeleton, allowing for the construction of more complex molecular architectures.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the conversion of the ketone into an alkene, providing a route to a different class of compounds.

The aromatic phenyl ring can also be a site for further functionalization, such as electrophilic aromatic substitution, although the existing substituents would direct the position of any new groups.

Given these potential transformations, this compound could theoretically serve as a building block for various fine chemicals. For instance, the structural motif of a substituted phenyl ring connected to a side chain is prevalent in many drug molecules. The hexan-2-one side chain, after modification, could mimic or be a part of a pharmacologically active side chain.

Further research and process development would be required to establish concrete applications and to optimize reaction conditions for the use of this compound in the large-scale production of fine chemicals. The following table outlines the potential transformations and the resulting chemical functionalities that could be introduced, highlighting its versatility as a synthetic intermediate.

| Functional Group | Reaction Type | Potential Product Functionality | Relevance to Fine Chemicals |

| Ketone | Reduction | Secondary Alcohol | Introduction of chirality, precursor for esters and ethers. |

| Ketone | Reductive Amination | Amine | Core structure in many pharmaceuticals. |

| Ketone | Grignard/Organolithium Addition | Tertiary Alcohol | Carbon-carbon bond formation for complex structures. |

| Ketone | Wittig/HWE Reaction | Alkene | Versatile functional group for further transformations. |

| Benzyloxy Group | Deprotection | Phenol | Common pharmacophore in bioactive molecules. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Ring | Modification of biological activity and physical properties. |

Enzymatic Biotransformation Studies

Biotransformation by Microbial Systems (e.g., Fungi, Bacteria, Yeast)

Whole-cell biotransformations using fungi, bacteria, and yeast are attractive for their operational simplicity and the presence of native cofactor regeneration systems. While specific studies on the biotransformation of 1-(4-Benzyloxy-phenyl)-hexan-2-one are not extensively documented, the metabolic pathways of analogous aromatic ketones in various microbial systems provide a strong indication of its potential transformations.

Fungi, particularly from the genera Aspergillus and Cunninghamella, are known for their broad substrate specificity and their ability to perform a variety of oxidative reactions, including hydroxylations and Baeyer-Villiger oxidations on aromatic compounds. nih.govmdpi.com For instance, the fungus Cunninghamella elegans has been shown to metabolize fluorene, a tricyclic aromatic hydrocarbon, by oxidizing the C-9 position to the corresponding alcohol and ketone. nih.gov This suggests that fungi could potentially hydroxylate the aromatic ring or the alkyl chain of this compound.

Bacteria, especially species from the genus Rhodococcus, are well-regarded for their robust enzymatic systems capable of degrading a wide range of organic compounds, including aromatic ketones. nih.govresearchgate.net Rhodococcus erythropolis, for example, possesses ketoreductases that are active on various mono-, di-, and tri-substituted acetophenones, as well as aliphatic ketones. nih.gov This points to the potential for the reduction of the keto group in this compound to the corresponding secondary alcohol when subjected to fermentation with such bacteria.

Yeast, a commonly used biocatalyst, is particularly known for the stereoselective reduction of ketones. While direct data on this compound is scarce, studies on similar aromatic ketones demonstrate the potential of yeast-mediated transformations.

Enzymatic Catalysis of this compound and Analogues

The enzymatic catalysis of this compound can be approached through the use of isolated enzymes, which allows for greater control over the reaction conditions and product selectivity. The primary enzymatic reactions applicable to this substrate are monooxygenase-mediated oxidations and dehydrogenase-catalyzed reductions.

Monooxygenase-Mediated Reactions (e.g., Baeyer–Villiger Oxidation)

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters. wikipedia.orgnih.gov This reaction, known as the Baeyer-Villiger oxidation, is a powerful tool for the synthesis of valuable esters from ketones. sigmaaldrich.com The regioselectivity of the enzymatic Baeyer-Villiger oxidation is often different from that of chemical methods, providing access to novel products.

While no studies have specifically reported the Baeyer-Villiger oxidation of this compound, the substrate scope of known BVMOs suggests it would be a viable substrate. The migratory aptitude in chemical Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For this compound, this would predict the migration of the 4-benzyloxyphenylmethyl group, leading to the formation of 4-benzyloxyphenyl acetate (B1210297) and butanoic acid. However, the enzymatic reaction can exhibit different regioselectivity due to the specific architecture of the enzyme's active site.

A chemo-enzymatic approach for Baeyer-Villiger oxidation has also been developed, where a lipase (B570770) is used to generate a peracid in situ, which then acts as the oxidant for the ketone. nih.govrsc.org This method could be applied to this compound, potentially offering a milder alternative to traditional chemical oxidation.

Dehydrogenase-Catalyzed Transformations

Dehydrogenases, also known as ketoreductases, catalyze the reversible reduction of ketones to their corresponding secondary alcohols. This transformation is of great interest for the production of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

The reduction of the keto group in this compound would yield 1-(4-Benzyloxy-phenyl)-hexan-2-ol. The stereochemistry of the resulting alcohol is determined by the specific dehydrogenase used. Dehydrogenases from various sources, including Rhodococcus species, have been shown to exhibit high stereoselectivity in the reduction of aromatic ketones. nih.govresearchgate.net For example, a ketoreductase from Rhodococcus erythropolis has been used for the reduction of a variety of acetophenone (B1666503) derivatives, yielding the corresponding (S)-alcohols with high enantiomeric excess. nih.gov

The following table summarizes the potential dehydrogenase-catalyzed reduction of an analogous ketone, 1-(4-fluorophenyl)ethanone, by various microorganisms, highlighting the achievable enantiomeric excess (ee).

| Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| Geotrichum candidum | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | researchgate.net |

| Lactobacillus paracasei | (S)-1-(4-methoxyphenyl)ethanol | >99% | researchgate.net |

This table presents data for analogous ketone reductions to illustrate the potential for stereoselective transformation of this compound.

Exploration of Other Relevant Biocatalytic Pathways

Besides oxidation and reduction of the keto group, other biocatalytic transformations of this compound could be envisioned. For instance, cytochrome P450 monooxygenases, found in a wide range of microorganisms, are capable of hydroxylating non-activated carbon atoms. This could lead to the hydroxylation of the aromatic ring or the alkyl chain of the molecule.

Furthermore, some bacteria have been shown to possess aldolases that can catalyze the formation of carbon-carbon bonds. While less directly applicable to the modification of the existing this compound structure, such enzymes are relevant in the broader context of biocatalytic routes to similar molecules. For example, 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been implicated in the synthesis of 4-hydroxybenzylidene acetone, a precursor to raspberry ketone. nih.gov

Investigation of Stereoselectivity in Biocatalytic Processes

A key advantage of biocatalysis is the high degree of stereoselectivity that can be achieved. In the context of this compound, this is particularly relevant for the dehydrogenase-catalyzed reduction of the ketone. The prochiral keto group can be reduced to either the (R)- or (S)-enantiomer of the corresponding alcohol, 1-(4-Benzyloxy-phenyl)-hexan-2-ol.

The stereochemical outcome of the reduction is governed by the "Prelog's rule," which predicts the stereopreference of many dehydrogenases. However, numerous "anti-Prelog" enzymes are also known, providing access to the opposite enantiomer. The choice of the biocatalyst, whether a whole microbial cell or an isolated enzyme, is therefore crucial in determining the chirality of the product.

The stereoselectivity of a biocatalytic reduction can be quantified by the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. As indicated in the table in section 7.2.2, ee values exceeding 99% are often achievable in microbial reductions of aromatic ketones, highlighting the potential for the highly stereoselective synthesis of chiral alcohols derived from this compound.

Q & A

Q. What are the standard synthetic routes for 1-(4-Benzyloxy-phenyl)-hexan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a benzyloxy-substituted benzene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–25°C), and stoichiometric ratios significantly impact yield and purity. For instance, lower temperatures reduce side reactions like over-acylation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or di-acylated byproducts. Comparative studies on halogenated analogs suggest that electron-donating groups (e.g., benzyloxy) enhance electrophilic substitution efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the deshielded ketone proton (δ ~2.5–3.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) to confirm substitution patterns. The benzyloxy group’s methylene protons (δ ~4.9–5.1 ppm) are diagnostic.

- FTIR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone, while C-O-C stretches (~1250 cm⁻¹) validate the benzyloxy group.

- X-ray Crystallography : Use SHELXL for refinement to resolve bond-length discrepancies, particularly around the ketone and benzyloxy moieties. Hydrogen-bonding patterns (e.g., C=O⋯H interactions) should be analyzed using graph-set notation to understand packing behavior .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of electrophilic substitutions on the benzyloxy-substituted aromatic ring in this compound?

- Methodological Answer : Regioselectivity is influenced by the electron-donating benzyloxy group, which directs electrophiles to the para position. To enhance selectivity:

- Temperature Control : Lower temperatures (e.g., −10°C) slow reaction kinetics, favoring para substitution over meta byproducts.

- Catalyst Choice : Use bulky catalysts (e.g., FeCl₃·6H₂O) to sterically hinder meta positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para attack.

Studies on chlorinated analogs show that steric and electronic factors can be computationally modeled (e.g., DFT calculations) to predict substitution outcomes .

Q. What computational methods are suitable for modeling the electronic effects of the benzyloxy group on the compound’s reactivity, and how do these predictions align with experimental data?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electron density around the benzyloxy group. Compare HOMO-LUMO gaps with halogenated analogs (e.g., 1-(2-Chlorophenyl)-hexan-2-one) to assess reactivity differences.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. For instance, benzyloxy groups increase hydrophobic interactions, reducing aqueous solubility compared to hydroxylated analogs.

Experimental validation involves kinetic studies (e.g., nucleophilic addition rates) and spectroscopic analysis of charge-transfer complexes .

Q. How should researchers address contradictions in crystallographic data, such as unexpected bond lengths or disordered solvent molecules?

- Methodological Answer :

- Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. For solvent molecules, apply SQUEEZE (Platon) to account for diffuse electron density.

- Validation Tools : Cross-check with CCDC databases to identify outliers in bond lengths (e.g., C=O typically 1.21–1.23 Å). Discrepancies >0.02 Å warrant re-examination of data collection (e.g., crystal decay during X-ray exposure).

- Hydrogen Bonding Analysis : Apply Etter’s graph-set theory to classify interactions (e.g., R₂²(8) motifs) and identify packing anomalies .

Data Analysis and Optimization

Q. What strategies are effective for resolving conflicting spectroscopic and chromatographic data during purity assessment?

- Methodological Answer :

- Multi-Method Cross-Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect low-concentration impurities. For example, residual benzyl alcohol (from incomplete acylation) appears as a peak at ~4.6 ppm in NMR but may co-elute with the product in HPLC.

- Spiking Experiments : Add known impurities (e.g., di-acylated byproducts) to the sample and monitor retention time shifts.

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently of chromatographic methods .

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing cytotoxicity?

- Methodological Answer :

- In Vitro Assays : Use human serum albumin (HSA) binding studies (fluorescence quenching at λex = 280 nm) to assess affinity. Compare with halogenated analogs to correlate substituent effects with binding constants.

- Cytotoxicity Screening : Employ MTT assays on HEK-293 cells at varying concentrations (1–100 µM). If toxicity is observed (>50% cell death at 50 µM), modify the benzyloxy group (e.g., replace with methoxy) to reduce hydrophobicity.

- Metabolic Stability : Incubate with liver microsomes (e.g., rat CYP450) and monitor degradation via LC-MS to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.